Chlorine Positional Isomerism: Thiazole-Ring Cl (CAS 918107-95-6) vs. Isothiazolone-Ring Cl (CAS 918107-97-8) — Mechanistic Implications for Thiol Reactivity and Target Engagement
CAS 918107-95-6 bears its single chlorine atom on the 5-position of the thiazole ring, whereas its positional isomer CAS 918107-97-8 carries the chlorine on C-5 of the isothiazolone core. Published SAR on isothiazolone-based HAT inhibitors demonstrates that C-5 substitution on the isothiazolone ring causes a significant drop in enzyme inhibitory potency — the ring-fused analog (compound 38) retained IC50 = 6.1 μM while C-5 alkyl substitution further reduced activity — an effect attributed to steric or electronic interference with the rate-limiting S-N bond cleavage by the catalytic cysteine thiol [1]. By relocating the chlorine away from the isothiazolone C-5 position to the thiazole ring, CAS 918107-95-6 is predicted to preserve the intrinsic thiol reactivity of the unsubstituted isothiazolone core while using the chlorine for modulating thiazole electronic character and target-binding surface complementarity. This represents a mechanistically distinct approach to tuning polypharmacology versus the C-5-chlorinated isothiazolone isomer [2].
| Evidence Dimension | Predicted impact of chlorine position on isothiazolone thiol reactivity (S-N bond cleavage) |
|---|---|
| Target Compound Data | Cl on thiazole C-5; isothiazolone ring unsubstituted at C-5; predicted preserved thiol reactivity (no direct kinetic data available; inference from SAR) |
| Comparator Or Baseline | CAS 918107-97-8: Cl on isothiazolone C-5; literature SAR shows C-5 substitution on isothiazolone reduces HAT inhibitory potency (ring-fused analog 38 IC50 = 6.1 μM vs. lead IC50 = 3 μM) [1] |
| Quantified Difference | Not directly quantifiable for target compound; class-level SAR: C-5 substitution on isothiazolone reduces potency vs. unsubstituted core (approximately 2-fold for ring-fused; more pronounced for alkyl) [1] |
| Conditions | HAT PCAF biochemical inhibition assay (Gorsuch et al. 2009); general isothiazolone SAR framework |
Why This Matters
For assay development or SAR campaigns, selecting the positional isomer with chlorine on the thiazole rather than the isothiazolone ring may preserve desired target engagement kinetics while offering orthogonal chemical space for optimizing selectivity.
- [1] Gorsuch S, et al. Synthesis of isothiazol-3-one derivatives as inhibitors of histone acetyltransferases (HATs). Bioorg Med Chem. 2009 Jan 15;17(2):467-74. doi: 10.1016/j.bmc.2008.11.079. PMID: 19101154. View Source
- [2] Jin W, Xu C, Dong N, et al. Identification of isothiazolones analogues as potent bactericidal agents against antibiotic resistant CRE and MRSA strains. BMC Chemistry. 2023;17:1-13. doi: 10.1186/s13065-023-01100-3. SAR: 5-chloroisothiazolone core with N-(4-chlorophenyl) substitution (5a) showed MIC < 0.032 μg/mL against E. coli BL21 (NDM-1). View Source
